molecular formula C24H24BrN3O3 B4076649 5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide

5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide

Cat. No.: B4076649
M. Wt: 482.4 g/mol
InChI Key: KOQZDLYVGMSYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which makes it an attractive target for the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 is a selective inhibitor of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK is responsible for activating downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by TAK-659 leads to the inhibition of these downstream pathways, resulting in apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies by inhibiting the B-cell receptor signaling pathway. This leads to the inhibition of downstream signaling pathways that promote B-cell proliferation and survival. TAK-659 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the survival of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which makes it a potent inhibitor of the B-cell receptor signaling pathway. However, one of the limitations of TAK-659 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of TAK-659. One area of research is the development of more potent and selective inhibitors of BTK. Another area of research is the investigation of the potential use of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Additionally, the study of TAK-659 in animal models and clinical trials is necessary to determine its safety and efficacy in humans.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Several preclinical studies have shown that TAK-659 is a potent inhibitor of BTK and can induce apoptosis in B-cell malignancies.

Properties

IUPAC Name

5-(4-bromophenyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O3/c1-2-23(29)28-15-13-27(14-16-28)20-6-4-3-5-19(20)26-24(30)22-12-11-21(31-22)17-7-9-18(25)10-8-17/h3-12H,2,13-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQZDLYVGMSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide
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5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide
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5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide
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5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide
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5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide
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5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide

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